molecular formula C9H16O2 B6227942 3-(oxan-4-yl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 1780125-12-3

3-(oxan-4-yl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No. B6227942
CAS RN: 1780125-12-3
M. Wt: 156.2
InChI Key:
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Description

3-(oxan-4-yl)cyclobutan-1-ol, Mixture of diastereomers (herein referred to as 3-OCB) is a cyclic ether compound composed of three carbon atoms and one oxygen atom. It is used in a variety of applications, including as a solvent, fuel, and as a precursor in the synthesis of other compounds. The mixture of diastereomers contains both the (R)- and (S)-enantiomers, which have different properties and effects. This compound is of interest due to its potential applications in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

3-OCB is of interest to researchers due to its potential applications in a variety of fields. In organic synthesis, it is used as a reagent in the synthesis of other compounds, such as polymers, pharmaceuticals, and dyes. In biochemistry, 3-OCB has been shown to act as a substrate for enzymes, such as cytochrome P450, and as a cofactor in biochemical reactions. In addition, 3-OCB has been used in a variety of laboratory experiments, such as the study of the structure and function of proteins and the investigation of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3-OCB is not fully understood, however, it is believed to act as a substrate for enzymes, such as cytochrome P450, and as a cofactor in biochemical reactions. In addition, 3-OCB has been shown to interact with proteins and other molecules in the cell, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-OCB are not fully understood, however, it has been shown to interact with proteins and other molecules in the cell, which may affect their structure and function. In addition, 3-OCB has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450, and may act as a substrate for other enzymes.

Advantages and Limitations for Lab Experiments

The use of 3-OCB in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is a relatively non-toxic compound and is stable under a variety of conditions. However, there are some limitations to its use in the laboratory. It is not soluble in water and has a relatively low boiling point, which can make it difficult to handle. In addition, its reactivity can vary depending on the conditions of the reaction, which can make it difficult to control.

Future Directions

The potential applications of 3-OCB are vast, and there are numerous future directions for research. One potential area of research is the development of new synthesis methods for 3-OCB. In addition, further research into the biochemical and physiological effects of 3-OCB could lead to new applications in biochemistry and pharmacology. Furthermore, research into the structure and function of proteins and other molecules that interact with 3-OCB could lead to the development of novel therapies and treatments. Finally, further research into the stability and reactivity of 3-OCB could lead to new uses in organic synthesis and other fields.

Synthesis Methods

3-OCB can be synthesized via a variety of methods, including the cyclization of 1,4-butanediol, the oxidation of cyclobutanol, and the oxidation of cyclobutanone. The most common method is the cyclization of 1,4-butanediol, which involves the reaction of 1,4-butanediol with an acid catalyst, such as sulfuric acid, to form 3-OCB. This process is generally conducted at high temperatures and is often followed by a process of distillation to purify the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)cyclobutan-1-ol, Mixture of diastereomers involves the preparation of cyclobutanone, which is then reacted with an oxan-4-ol derivative to form the desired product. The reaction is expected to yield a mixture of diastereomers due to the presence of two chiral centers in the product.", "Starting Materials": [ "Cyclobutanone", "Oxan-4-ol derivative", "Sodium hydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Preparation of cyclobutanone: Cyclobutanone can be prepared by the oxidation of cyclobutanol using sodium hypochlorite in the presence of hydrochloric acid.", "Reaction with oxan-4-ol derivative: The prepared cyclobutanone is then reacted with an oxan-4-ol derivative in the presence of sodium hydride as a base and methanol as a solvent. The reaction mixture is stirred at room temperature for several hours to yield the desired product.", "Workup: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is washed with hydrochloric acid, sodium bicarbonate, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield a mixture of diastereomers of 3-(oxan-4-yl)cyclobutan-1-ol." ] }

CAS RN

1780125-12-3

Product Name

3-(oxan-4-yl)cyclobutan-1-ol, Mixture of diastereomers

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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